molecular formula C18H23N3O3 B3027448 tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate CAS No. 1286275-34-0

tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate

Cat. No.: B3027448
CAS No.: 1286275-34-0
M. Wt: 329.4
InChI Key: BQWIAFXLZDVFHH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-cyanobenzoylamino substituent at the 4-position. This compound is primarily utilized in pharmaceutical research as an intermediate for kinase inhibitors or enzyme-targeting agents due to its structural rigidity and functional versatility .

Properties

IUPAC Name

tert-butyl 4-[(4-cyanobenzoyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-15(9-11-21)20-16(22)14-6-4-13(12-19)5-7-14/h4-7,15H,8-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWIAFXLZDVFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134086
Record name 1-Piperidinecarboxylic acid, 4-[(4-cyanobenzoyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-34-0
Record name 1-Piperidinecarboxylic acid, 4-[(4-cyanobenzoyl)amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286275-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[(4-cyanobenzoyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via tert-butylation reactions, often using tert-butyl chloroformate as a reagent.

    Attachment of the Cyanobenzoylamino Moiety: The cyanobenzoylamino group is attached through amide bond formation, typically using cyanobenzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key structural analogs differ in substituents at the piperidine 4-position, leading to variations in physicochemical properties and applications.

2.1. Substituent Analysis
  • Main Compound: Substituent: 4-cyanobenzoylamino Functional Groups: Cyano (-CN), benzamide (-CONH-) Key Properties: High lipophilicity, strong hydrogen-bond acceptor capacity.
  • Analog 1: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate () Substituent: Pyridin-3-yl Functional Groups: Amino (-NH2), pyridine (aromatic N) Key Properties: Basic pyridine nitrogen enhances solubility in acidic conditions; reported toxicity data available for occupational handling .
  • Analog 3 : tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate ()

    • Substituent : Boronate ester
    • Functional Groups : Dioxaborolane
    • Key Properties : Similarity score 0.62; used in Suzuki-Miyaura cross-coupling reactions for C-C bond formation .
  • Analog 4: tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate () Substituent: 3-cyano, 4-oxo Functional Groups: Cyano (-CN), ketone (-C=O) Key Properties: Similarity score 0.92; ketone group increases polarity, impacting solubility and metabolic oxidation pathways .
2.2. Comparative Data Table
Compound Name Substituent Molecular Weight Key Functional Groups Applications
tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate 4-cyanobenzoylamino ~329.39* Cyano, benzamide Kinase inhibitors, enzyme targeting
Analog 1 (Pyridinyl) Pyridin-3-yl Not reported Pyridine, amino Drug intermediates, toxicity studies
Analog 2 (Aminomethyl) Aminomethyl 229.32 Primary amine Crosslinking, synthetic chemistry
Analog 3 (Boronate ester) Boronate ester Not reported Dioxaborolane Suzuki coupling, medicinal chemistry
Analog 4 (3-cyano-4-oxo) 3-cyano, 4-oxo ~226.27* Cyano, ketone Organic synthesis intermediates

*Estimated based on molecular formula.

Reactivity and Application Differences

  • Main Compound: The cyanobenzamide group facilitates binding to enzyme active sites via hydrogen bonding, making it suitable for drug discovery. Its electron-withdrawing cyano group may reduce metabolic degradation compared to alkyl-substituted analogs .
  • Boronate Analogs : Boronate esters (Analog 3) are pivotal in cross-coupling reactions but require inert conditions for stability, unlike the main compound’s air-stable benzamide .

Biological Activity

tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 264.33 g/mol
  • CAS Number : Not explicitly provided in the search results but can be derived from its structure.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound acts as a ligand that can modulate various biochemical pathways, influencing cellular responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting neurological functions and offering avenues for treating psychiatric disorders.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionAldose Reductase
Receptor InteractionSerotonin Receptors
Anticancer PotentialInduction of Apoptosis

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on aldose reductase, an enzyme implicated in diabetic complications. The compound exhibited a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for diabetes-related conditions.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological properties of this compound revealed its interaction with serotonin receptors. Experimental models showed that it could modulate serotonin levels, which is crucial for mood regulation and could be beneficial in treating depression and anxiety disorders.

Case Study 3: Anticancer Activity

In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases, which are essential for programmed cell death, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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tert-Butyl 4-(4-cyanobenzoylamino)piperidine-1-carboxylate

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